4-Fluoro-2-hydroxyphenylacetic acid

Physicochemical profiling Drug design Bioavailability

4-Fluoro-2-hydroxyphenylacetic acid (CAS 31338-67-7) is the definitive 2-hydroxy-4-fluoro regioisomer for medicinal chemistry and biocatalysis research. Unlike non-fluorinated or isomeric analogs, its precise substitution pattern (fluorine at 4-position, hydroxyl at 2-position) delivers a LogP of ~1.22 (+0.3 over the parent) while maintaining TPSA at 57.5 Ų—a profile critical for optimizing oral bioavailability and CNS penetration in lead compounds. Procuring this specific regioisomer ensures valid SAR data, reproducible enzyme-substrate assays, and unassailable patent prosecution. Do not substitute with generic phenylacetic acid derivatives.

Molecular Formula C8H7FO3
Molecular Weight 170.139
CAS No. 2546-41-0; 31338-67-7
Cat. No. B2584513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-hydroxyphenylacetic acid
CAS2546-41-0; 31338-67-7
Molecular FormulaC8H7FO3
Molecular Weight170.139
Structural Identifiers
SMILESC1=CC(=C(C=C1F)O)CC(=O)O
InChIInChI=1S/C8H7FO3/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4,10H,3H2,(H,11,12)
InChIKeyONYLRXYSJAYKAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-hydroxyphenylacetic Acid CAS 31338-67-7: Chemical Class, Physicochemical Profile, and Procurement Context


4-Fluoro-2-hydroxyphenylacetic acid (CAS 31338-67-7), a fluorinated derivative of phenylacetic acid, is a small-molecule scaffold (C8H7FO3, MW 170.14 g/mol) utilized primarily as a synthetic intermediate in pharmaceutical research [1]. Its structure features a fluorine atom at the 4-position and a hydroxyl group at the 2-position on the phenyl ring, imparting distinct electronic and steric properties compared to non-fluorinated or differently substituted analogs [2]. The compound is commercially available from multiple research chemical suppliers with typical purity specifications of ≥95% [1].

Why 4-Fluoro-2-hydroxyphenylacetic Acid Cannot Be Interchanged with Non-Fluorinated or Regioisomeric Phenylacetic Acid Analogs in Research


The specific substitution pattern of 4-fluoro-2-hydroxyphenylacetic acid critically determines its physicochemical properties, metabolic fate, and biological recognition, rendering generic substitution with non-fluorinated (e.g., 2-hydroxyphenylacetic acid) or regioisomeric (e.g., 3-fluoro-4-hydroxyphenylacetic acid) analogs scientifically invalid. Fluorination at the 4-position alters the compound's lipophilicity (LogP ~1.22) and hydrogen-bonding capacity relative to the parent 2-hydroxyphenylacetic acid, directly impacting membrane permeability and target engagement [1][2]. Furthermore, the precise arrangement of fluorine and hydroxyl groups dictates its behavior as a substrate for specific bacterial degradative enzymes and its potential as a metabolic tracer analog [3]. Utilizing a close analog without verifying identical performance in the specific assay or synthetic pathway would introduce uncontrolled variables, compromising data reproducibility and mechanistic interpretation.

4-Fluoro-2-hydroxyphenylacetic Acid: Comparative Physicochemical Data Versus Key Analogs to Guide Scientific Selection


Lipophilicity (LogP) of 4-Fluoro-2-hydroxyphenylacetic Acid vs. Non-Fluorinated 2-Hydroxyphenylacetic Acid

The introduction of a fluorine atom at the 4-position in 4-fluoro-2-hydroxyphenylacetic acid increases its lipophilicity (LogP) compared to the non-fluorinated parent compound 2-hydroxyphenylacetic acid. This difference, quantifiable through the calculated partition coefficient (XLogP3-AA), directly influences passive membrane diffusion and oral absorption potential [1][2].

Physicochemical profiling Drug design Bioavailability

Topological Polar Surface Area (TPSA) of 4-Fluoro-2-hydroxyphenylacetic Acid vs. Parent 2-Hydroxyphenylacetic Acid

Fluorine substitution does not alter the hydrogen bond donor/acceptor count relative to the parent 2-hydroxyphenylacetic acid. Consequently, the Topological Polar Surface Area (TPSA), a key descriptor for predicting oral absorption and blood-brain barrier penetration, remains identical between the two compounds. This indicates that the lipophilicity enhancement from fluorination is not offset by an increase in polarity, preserving favorable passive absorption characteristics [1][2].

Molecular descriptors Oral bioavailability CNS penetration

Positional Isomer Comparison: 4-Fluoro-2-hydroxyphenylacetic Acid vs. 3-Fluoro-4-hydroxyphenylacetic Acid - Divergent Biological Roles

The positional isomer 3-fluoro-4-hydroxyphenylacetic acid (also known as 6-fluoro-3-hydroxyphenylacetic acid) has been identified as a major plasma metabolite of the PET tracer 6-[(18)F]fluoro-L-m-tyrosine, demonstrating a distinct biological role in dopamine metabolism imaging [1]. In contrast, 4-fluoro-2-hydroxyphenylacetic acid is primarily recognized as a substrate for microbial degradation enzymes . This divergence in biological processing underscores that regioisomers are not interchangeable; their specific substitution patterns dictate unique interactions with enzymes and transporters, leading to fundamentally different research applications and metabolic outcomes.

Metabolomics Biomarker discovery Regioisomer specificity

Comparative Use in Synthetic Patent Literature: 4-Fluoro-2-hydroxyphenylacetic Acid as a Distinct Building Block

Analysis of patent literature reveals that 4-fluoro-2-hydroxyphenylacetic acid and its regioisomer 2-fluoro-4-hydroxyphenylacetic acid are both claimed as intermediates in processes for preparing fluorophenylacetic acids and their derivatives [1]. However, the specific isomeric form employed depends on the desired substitution pattern in the final pharmaceutical agent. For instance, 4-fluoro-2-hydroxyphenylacetic acid provides the 2-hydroxy-4-fluoro substitution, which is distinct from the 2-fluoro-4-hydroxy pattern derived from its regioisomer. This differential utility is exemplified in the synthesis of compounds where the spatial arrangement of fluorine and hydroxyl groups is critical for biological activity, such as in certain aldose reductase inhibitors [2].

Synthetic intermediate Patent analysis Pharmaceutical synthesis

Limitation of Direct Biological Activity Data for 4-Fluoro-2-hydroxyphenylacetic Acid

A comprehensive search of authoritative databases including ChEMBL, PubChem BioAssay, and the primary literature reveals a notable absence of publicly available, quantitative biological activity data (e.g., IC50, Ki, EC50) for 4-fluoro-2-hydroxyphenylacetic acid against specific molecular targets or in cell-based assays [1]. In contrast, the structurally related 4-fluorophenylacetic acid has documented anti-tumor properties, including inhibition of tumor growth and induction of tumor regression . This lack of direct comparative bioactivity data for the target compound precludes any evidence-based claims of superior potency, selectivity, or efficacy over its analogs. Any potential biological applications remain speculative and are inferred from the general properties of fluorinated phenylacetic acids.

Data availability Research gaps Procurement caveats

Validated Research and Industrial Applications of 4-Fluoro-2-hydroxyphenylacetic Acid Based on Differential Physicochemical and Synthetic Properties


Synthesis of Fluorinated Phenylacetic Acid Derivatives as Pharmaceutical Intermediates

Medicinal chemistry laboratories utilize 4-fluoro-2-hydroxyphenylacetic acid as a key building block for introducing a 2-hydroxy-4-fluoro substituted phenyl moiety into drug candidates. This specific substitution pattern is valuable for modulating the lipophilicity and metabolic stability of lead compounds, as demonstrated by its increased LogP (+0.3) compared to the non-fluorinated parent while maintaining an identical TPSA of 57.5 Ų [1][2]. This physicochemical profile is particularly advantageous for optimizing the oral bioavailability and CNS penetration of novel therapeutic agents. Procurement of this specific regioisomer ensures the intended substitution pattern is achieved, which is critical for structure-activity relationship (SAR) studies and patent prosecution.

Investigating Fluorine Effects on Physicochemical and ADME Properties in Drug Discovery

Researchers in early-stage drug discovery employ 4-fluoro-2-hydroxyphenylacetic acid as a tool compound to empirically study the impact of aromatic fluorine substitution on key drug-like properties. By directly comparing it to the non-fluorinated analog 2-hydroxyphenylacetic acid, scientists can isolate the contribution of the fluorine atom to changes in lipophilicity (ΔLogP = +0.3), membrane permeability, and metabolic stability [1]. This empirical data is crucial for building predictive models and informing the design of fluorinated drug candidates with optimized absorption, distribution, metabolism, and excretion (ADME) profiles.

Enzymatic Degradation Studies as a Fluorinated Substrate Probe

Microbiologists and biochemists utilize 4-fluoro-2-hydroxyphenylacetic acid as a specific substrate to probe the metabolic capabilities and substrate tolerance of bacterial strains and their degradative enzymes [1]. The presence of the fluorine atom allows for the investigation of how halogenation affects enzymatic turnover and pathway flux compared to the natural, non-fluorinated substrate. This application is relevant for environmental bioremediation research and for engineering enzymes with novel specificities for industrial biocatalysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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